molecular formula C12H16N2O3 B13711242 1-(3-Nitrophenyl)piperidine-3-methanol

1-(3-Nitrophenyl)piperidine-3-methanol

Cat. No.: B13711242
M. Wt: 236.27 g/mol
InChI Key: PBUKBDADKXOSIJ-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)piperidine-3-methanol is a chemical compound that features a piperidine ring substituted with a nitrophenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Nitrophenyl)piperidine-3-methanol typically involves the reaction of 3-nitrobenzaldehyde with piperidine under specific conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitrophenyl)piperidine-3-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: 1-(3-Nitrophenyl)piperidine-3-carboxylic acid.

    Reduction: 1-(3-Aminophenyl)piperidine-3-methanol.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Nitrophenyl)piperidine-3-methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)piperidine-3-methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)piperidine-3-methanol: Similar structure but with the nitro group in the para position.

    1-(3-Aminophenyl)piperidine-3-methanol: Reduction product of 1-(3-Nitrophenyl)piperidine-3-methanol.

    1-(3-Nitrophenyl)piperidine-4-methanol: Similar structure but with the hydroxymethyl group in the 4-position.

Uniqueness

This compound is unique due to the specific positioning of the nitro and hydroxymethyl groups, which can influence its reactivity and interactions with biological targets. This compound’s unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

[1-(3-nitrophenyl)piperidin-3-yl]methanol

InChI

InChI=1S/C12H16N2O3/c15-9-10-3-2-6-13(8-10)11-4-1-5-12(7-11)14(16)17/h1,4-5,7,10,15H,2-3,6,8-9H2

InChI Key

PBUKBDADKXOSIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC(=CC=C2)[N+](=O)[O-])CO

Origin of Product

United States

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